molecular formula C14H19NO5S B15062380 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-

Katalognummer: B15062380
Molekulargewicht: 313.37 g/mol
InChI-Schlüssel: NPEXLYLTDYDWRS-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is a complex organic compound with a unique structure that includes an oxathiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- typically involves the reaction of specific starting materials under controlled conditionsCommon reagents used in the synthesis include ethyl esters, phenyl derivatives, and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often include controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is unique due to its specific structural features, including the oxathiazolidine ring and the phenyl and butanoic acid groups.

Eigenschaften

Molekularformel

C14H19NO5S

Molekulargewicht

313.37 g/mol

IUPAC-Name

ethyl 4-[(4R)-2,2-dioxo-4-phenyloxathiazolidin-3-yl]butanoate

InChI

InChI=1S/C14H19NO5S/c1-2-19-14(16)9-6-10-15-13(11-20-21(15,17)18)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1

InChI-Schlüssel

NPEXLYLTDYDWRS-ZDUSSCGKSA-N

Isomerische SMILES

CCOC(=O)CCCN1[C@@H](COS1(=O)=O)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)CCCN1C(COS1(=O)=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.